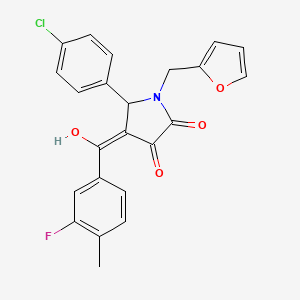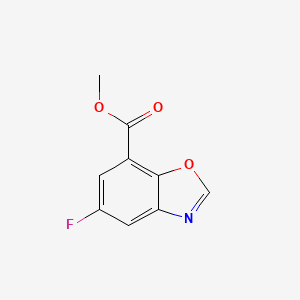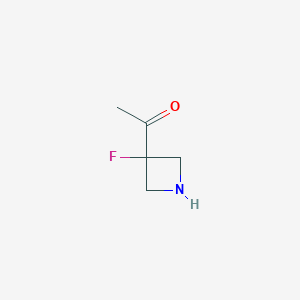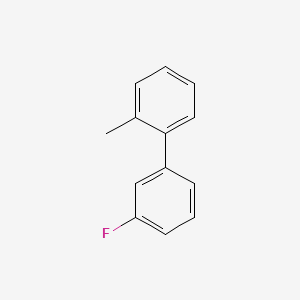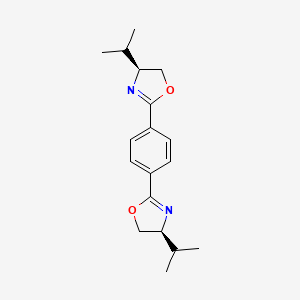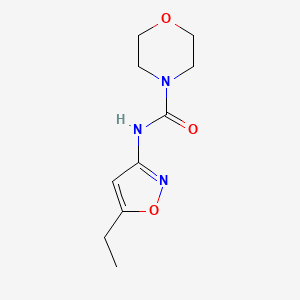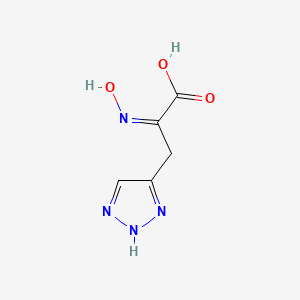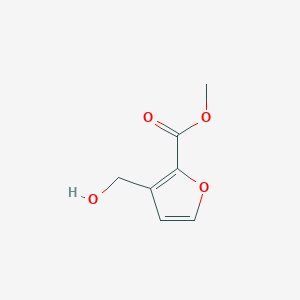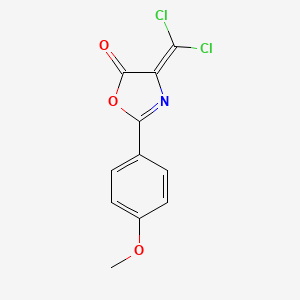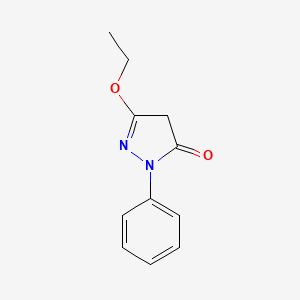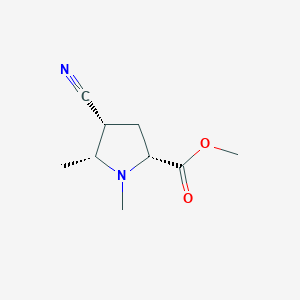
(2R,4R,5R)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R,5R)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its pyrrolidine ring, which is substituted with a cyano group, a methyl ester, and two methyl groups at specific positions, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Functional Group Introduction: The cyano group and the methyl ester are introduced through nucleophilic substitution and esterification reactions, respectively.
Chirality Induction: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the desired (2R,4R,5R) configuration.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Continuous Flow Synthesis: Implementing continuous flow synthesis to enhance efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality.
化学反应分析
Types of Reactions
(2R,4R,5R)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrrolidine ring or the ester group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学研究应用
(2R,4R,5R)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R,4R,5R)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These interactions can include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
(2R,4R,5R)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate: Unique due to its specific stereochemistry and functional groups.
(2S,4S,5S)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate: Similar structure but different stereochemistry.
Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate: Lacks specific stereochemistry, leading to different properties.
Uniqueness
The uniqueness of this compound lies in its specific (2R,4R,5R) configuration, which imparts distinct chemical and biological properties compared to its stereoisomers and other similar compounds.
属性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
methyl (2R,4R,5R)-4-cyano-1,5-dimethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-6-7(5-10)4-8(11(6)2)9(12)13-3/h6-8H,4H2,1-3H3/t6-,7+,8-/m1/s1 |
InChI 键 |
OAVSYQVXSWDLIE-GJMOJQLCSA-N |
手性 SMILES |
C[C@@H]1[C@@H](C[C@@H](N1C)C(=O)OC)C#N |
规范 SMILES |
CC1C(CC(N1C)C(=O)OC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


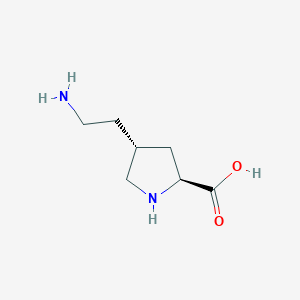
![4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine](/img/structure/B15207492.png)
